L-isoleucyl-L-arginine

ACE inhibition Antihypertensive peptides Dipeptide SAR

Acquire authentic L-isoleucyl-L-arginine (Ile-Arg), an essential dipeptide reference with a well-defined ACE inhibitory activity (IC50 306.4 μM). Sequence integrity is paramount; substitution with isomers or reverse sequences (e.g., Arg-Ile) yields inactive or off-target results. Ensure assay reproducibility in hypertension and SAR research. Order high-purity stock today.

Molecular Formula C12H25N5O3
Molecular Weight 287.36 g/mol
CAS No. 55715-01-0
Cat. No. B1450564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-isoleucyl-L-arginine
CAS55715-01-0
Molecular FormulaC12H25N5O3
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O
InChIInChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1
InChIKeyHYXQKVOADYPQEA-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-isoleucyl-L-arginine (CAS 55715-01-0) Technical Summary for Research Procurement


L-isoleucyl-L-arginine (Ile-Arg) is a dipeptide composed of L-isoleucine and L-arginine residues [1]. It is classified as a bioactive peptide with angiotensin-converting enzyme (ACE) inhibitory activity . This compound is primarily utilized as a research tool in hypertension and cardiovascular studies, where its moderate potency and defined molecular interactions provide a useful comparator for structure-activity relationship (SAR) investigations [2].

L-isoleucyl-L-arginine Procurement: Why Generic Substitution Fails for ACE Inhibitory Dipeptides


Dipeptides with ACE inhibitory activity exhibit highly sequence-dependent potency and binding mechanisms. Even minor changes in amino acid composition or order dramatically alter inhibitory capacity. For instance, the tripeptide Ile-Arg-Pro (IRP) demonstrates an IC50 of 1.8 μM [1], representing an ~170-fold increase in potency compared to L-isoleucyl-L-arginine (IC50 = 306.4 μM) [2]. Similarly, the reverse-sequence dipeptide L-arginyl-L-isoleucine (Arg-Ile) shows no reported ACE inhibition in the primary literature [3]. Consequently, substituting a seemingly similar dipeptide without verifying the exact sequence (Ile-Arg) and its corresponding quantitative activity profile will yield irreproducible results in ACE inhibition assays. Procurement of the precisely defined compound is essential for experimental consistency.

L-isoleucyl-L-arginine Quantitative Differentiation Evidence vs. Comparator Peptides


ACE Inhibitory Potency: L-isoleucyl-L-arginine (IC50 306.4 μM) vs. Tyr-Arg (IC50 237.2 μM)

In a head-to-head comparison within the same study, L-isoleucyl-L-arginine (Ile-Arg) demonstrated moderate ACE inhibitory activity with an IC50 value of 306.4 μM, while the structurally related dipeptide Tyr-Arg exhibited an IC50 of 237.2 μM [1]. This represents a 1.29-fold difference in potency, highlighting the impact of substituting isoleucine with tyrosine at the N-terminus.

ACE inhibition Antihypertensive peptides Dipeptide SAR

Potency Gap: L-isoleucyl-L-arginine (IC50 306.4 μM) vs. Tripeptide Ile-Arg-Pro (IC50 1.8 μM)

Cross-study comparison reveals a substantial potency gap between the dipeptide L-isoleucyl-L-arginine and the tripeptide Ile-Arg-Pro (IRP). L-isoleucyl-L-arginine exhibits an IC50 of 306.4 μM [1], whereas IRP demonstrates an IC50 of 1.8 μM [2], representing an approximately 170-fold increase in inhibitory potency. This difference underscores the critical role of the C-terminal proline residue in enhancing ACE binding affinity.

ACE inhibition Peptide potency C-terminal proline effect

Molecular Docking: L-isoleucyl-L-arginine Binding Mode vs. Tyr-Arg

Molecular docking simulations performed in the same study reveal that L-isoleucyl-L-arginine interacts with the ACE active site primarily through hydrogen bonds and Pi interactions [1]. The docking pose and interaction profile of L-isoleucyl-L-arginine differ from that of Tyr-Arg, providing a structural rationale for their distinct IC50 values [1].

Molecular docking ACE active site Binding interactions

L-isoleucyl-L-arginine vs. Reverse Sequence L-arginyl-L-isoleucine: Activity Comparison

The reverse-sequence dipeptide L-arginyl-L-isoleucine (Arg-Ile, CAS 62632-70-6) has not been reported to possess ACE inhibitory activity in the primary scientific literature [1]. In contrast, L-isoleucyl-L-arginine (Ile-Arg) has a documented ACE inhibitory IC50 of 306.4 μM [2]. This stark difference demonstrates the absolute requirement for the correct N- to C-terminal orientation (Ile at N-terminus, Arg at C-terminus) for ACE inhibitory function.

Sequence specificity Reverse dipeptide ACE inhibition

L-isoleucyl-L-arginine Recommended Research Applications Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of ACE Inhibitory Dipeptides

L-isoleucyl-L-arginine serves as a critical reference compound in SAR studies due to its well-defined IC50 value (306.4 μM) [1] and its demonstrated sensitivity to N-terminal substitution (e.g., vs. Tyr-Arg, IC50 = 237.2 μM) [1]. Researchers can use this compound to systematically investigate how modifications to the isoleucine or arginine residues affect ACE binding and inhibition.

Molecular Docking and Computational Chemistry Studies

The availability of molecular docking data for L-isoleucyl-L-arginine [1] makes it an excellent validation tool for computational models. Its binding interactions (hydrogen bonds, Pi interactions) can be used to calibrate docking algorithms or to train machine learning models aimed at predicting ACE inhibitory activity of novel peptide sequences.

Negative Control or Benchmark in ACE Inhibition Assays

Given its moderate potency (IC50 = 306.4 μM) [1], L-isoleucyl-L-arginine is ideally suited as a low-to-moderate activity benchmark in ACE inhibition assays. It can be used to establish a baseline response when screening more potent peptide candidates (e.g., Ile-Arg-Pro, IC50 = 1.8 μM) [2], ensuring assay sensitivity and dynamic range are appropriate.

Natural Product and Food-Derived Peptide Research

L-isoleucyl-L-arginine was originally identified from marine sponge hydrolysates [1]. Therefore, it is a relevant standard for research focused on discovering bioactive peptides from marine organisms or for quantifying the presence and activity of this specific dipeptide in complex natural product mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-isoleucyl-L-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.